molecular formula C25H21NO5 B14013151 Fmoc-L-Tic(6-OH)-OH

Fmoc-L-Tic(6-OH)-OH

Cat. No.: B14013151
M. Wt: 415.4 g/mol
InChI Key: CIRUVUFIOMTUNA-QHCPKHFHSA-N
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Description

Fmoc-L-Tic(6-OH)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of Fmoc-L-Tic(6-OH)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group.
  • The hydroxyl group on the tyrosine side chain is often protected or modified to achieve the desired reactivity.
  • Common reagents include Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and bases like diisopropylethylamine (DIPEA).

Industrial Production Methods:

  • Industrial production may involve large-scale synthesis using automated peptide synthesizers.
  • The process includes multiple steps of protection, deprotection, and purification to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the side chain.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or chromium trioxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reactions may use reagents like thionyl chloride or tosyl chloride.

Major Products:

  • Depending on the reaction, products can include modified peptides, ketones, aldehydes, or substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of complex peptides and proteins.
  • Acts as a building block in combinatorial chemistry for drug discovery.

Biology:

  • Studied for its role in protein-protein interactions.
  • Used in the development of peptide-based inhibitors or activators.

Medicine:

  • Potential applications in developing therapeutic peptides.
  • Investigated for its role in targeting specific biological pathways.

Industry:

  • Utilized in the production of peptide-based materials.
  • Employed in the synthesis of bioactive compounds for various applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes or receptors in biological systems.
  • It may inhibit or activate certain pathways by mimicking or blocking natural substrates.

Comparison with Similar Compounds

    Fmoc-L-Tyr-OH: Another Fmoc-protected tyrosine derivative.

    Fmoc-L-Ser-OH: Fmoc-protected serine, similar in structure but with a different side chain.

    Fmoc-L-Thr-OH: Fmoc-protected threonine, also used in peptide synthesis.

Uniqueness:

  • The presence of the hydroxyl group on the side chain provides unique reactivity.
  • Its specific structure allows for targeted modifications in peptide synthesis.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H21NO5/c27-17-10-9-15-13-26(23(24(28)29)12-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1

InChI Key

CIRUVUFIOMTUNA-QHCPKHFHSA-N

Isomeric SMILES

C1[C@H](N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1C(N(CC2=C1C=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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